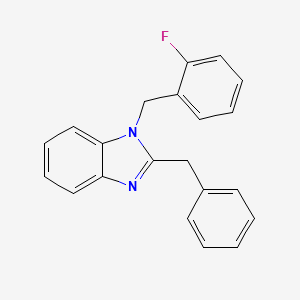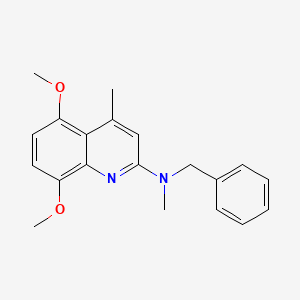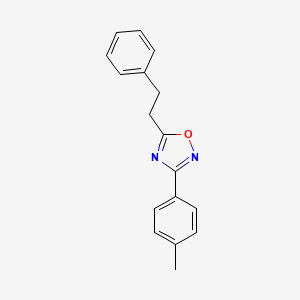![molecular formula C17H16F2N2O3 B5713276 N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea, also known as Diflumetorim, is a fungicide that belongs to the urea class of compounds. It has been widely used in agriculture to control fungal diseases in crops such as grapes, tomatoes, and potatoes. The chemical structure of Diflumetorim is characterized by the presence of a difluoromethoxy group and an acetylphenyl group, which make it a potent antifungal agent.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea involves the inhibition of fungal cell growth and division by disrupting the synthesis of ergosterol, which is an essential component of fungal cell membranes. The compound binds to the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, and prevents its activity. This leads to the accumulation of squalene, which is toxic to the fungal cell.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, some studies have reported adverse effects on the growth and development of certain plant species, which may limit its use in certain crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea is a valuable tool for studying fungal biology and the mechanisms of antifungal drug action. Its potent activity against a broad range of fungal pathogens makes it a useful compound for screening and identifying new antifungal agents. However, its limited solubility and stability in aqueous solutions may pose challenges for some experimental protocols.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea. These include:
1. Development of new formulations and delivery systems to improve the efficacy and safety of the compound in agricultural applications.
2. Investigation of the molecular basis of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea resistance in fungal pathogens, and the development of strategies to overcome this resistance.
3. Study of the effects of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea on non-target organisms and the environment, and the development of strategies to minimize its impact.
4. Investigation of the potential use of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea in human medicine, particularly as an antifungal agent for the treatment of fungal infections.
In conclusion, N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea is a potent antifungal compound that has been widely used in agriculture to control fungal diseases in crops. Its mechanism of action involves the inhibition of fungal cell growth and division by disrupting the synthesis of ergosterol. Although it has some limitations, it is a valuable tool for studying fungal biology and the mechanisms of antifungal drug action. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea involves the reaction of 3-acetylphenyl isocyanate with 4-(difluoromethoxy)-2-methylphenylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea has been extensively studied for its antifungal properties and its potential use in agriculture. Several scientific studies have demonstrated its efficacy in controlling fungal diseases such as powdery mildew, downy mildew, and gray mold in various crops. The compound has also been tested for its activity against other plant pathogens such as bacteria and viruses.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-10-8-14(24-16(18)19)6-7-15(10)21-17(23)20-13-5-3-4-12(9-13)11(2)22/h3-9,16H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUTTWVXHXKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)



![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
